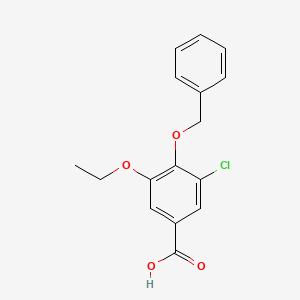

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with benzyloxy, chloro, and ethoxy groups

Mécanisme D'action

Target of Action

It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol . Monobenzone is used as a topical drug for medical depigmentation . It is thought to increase the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .

Mode of Action

Based on its structural similarity to monobenzone, it may interact with melanocytes, leading to increased melanin excretion and potentially permanent depigmentation .

Biochemical Pathways

The oxidation and reduction of benzylic compounds can lead to significant changes in their electron withdrawing or donating properties . This could potentially affect various biochemical pathways, particularly those involving electron transfer.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through oxidation and reduction reactions), and eventually excreted .

Result of Action

Based on its structural similarity to monobenzone, it may cause increased melanin excretion and potentially permanent depigmentation at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, and pH can affect the stability and reactivity of the compound . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and the pathways it affects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy group through a nucleophilic substitution reaction, followed by the introduction of the chloro and ethoxy substituents via electrophilic aromatic substitution reactions. The final step involves the carboxylation of the aromatic ring to form the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzoic acid derivative.

Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the chloro group may produce hydroxybenzoic acid derivatives.

Applications De Recherche Scientifique

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparaison Avec Des Composés Similaires

- 4-(Benzyloxy)benzoic acid

- 3-Chloro-4-ethoxybenzoic acid

- 4-(Benzyloxy)-3-chlorobenzoic acid

Comparison: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is unique due to the combination of benzyloxy, chloro, and ethoxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group, a chloro substituent, and an ethoxy group on a benzoic acid backbone. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that the compound can inhibit cell growth in human prostate cancer cells (DU-145) with an IC50 value of approximately 1.8 μM, comparable to established chemotherapeutics like paclitaxel .

Table 1: Antiproliferative Activity of this compound

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Interaction with Biological Targets

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, similar to other known antitumor agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The compound is hypothesized to interact with melanocytes, potentially influencing melanin excretion due to its structural similarity to monobenzone. This interaction could lead to alterations in pigmentation processes at the cellular level.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are likely absorbed and metabolized through oxidation and reduction pathways. The stability and reactivity of the compound can be influenced by environmental factors such as temperature and pH, which are critical for its therapeutic efficacy.

Case Studies

Recent investigations have explored the efficacy of this compound in preclinical models of cancer. For example, studies involving streptozotocin-induced diabetic rats demonstrated that systemic administration of related compounds resulted in reduced retinal vascular leakage, indicating potential applications in treating diabetic retinopathy .

Table 2: Summary of Case Studies Involving Related Compounds

| Study Focus | Model Used | Outcome |

|---|---|---|

| Diabetic Retinopathy | STZ-induced rat model | Reduced retinal vascular leakage |

| Cancer Cell Proliferation | DU-145 prostate cancer cells | Significant inhibition of cell growth |

Propriétés

IUPAC Name |

3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHURBLZOJFIXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.